Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)
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Overview
Description
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is a complex organometallic compound with the molecular formula C16H40ClIrNP2 and a molecular weight of 536.12 g/mol . This compound is known for its unique structure, which includes an iridium center coordinated with two di-i-propylphosphinoethylamine ligands, a chloride ion, and two hydride ions. It is typically used in various catalytic processes due to its stability and reactivity.
Mechanism of Action
Target of Action
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is primarily used as a catalyst in chemical reactions . Its primary targets are aliphatic alcohols, diols, and carboxylic acid esters .
Mode of Action
This compound facilitates the amination of aliphatic alcohols and diols with amines, and the hydrogenation of carboxylic acid esters . It does so by acting as a pincer catalyst, effectively “grabbing” the target molecules and bringing them into close proximity to facilitate the reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of aliphatic amine derivatives via the amination of alcohols and diols with amines, and in the hydrogenation of carboxylic acid esters .
Result of Action
The primary result of the action of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is the production of aliphatic amine derivatives and the hydrogenation of carboxylic acid esters . These reactions are crucial in various fields of chemistry and materials science.
Action Environment
The efficacy and stability of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) can be influenced by various environmental factors. For instance, the compound is typically stored in a well-ventilated place and its container is kept tightly closed . It is also important to note that the compound is a solid at room temperature with a melting point of 248-253 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) generally involves the reaction of iridium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. One common method includes the use of iridium trichloride hydrate as a starting material, which is reacted with the phosphine ligand in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger quantities of iridium trichloride hydrate and bis(2-di-i-propylphosphinoethyl)amine, along with appropriate solvents and reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can also participate in reduction reactions, often facilitated by the hydride ligands.
Substitution: Ligand substitution reactions are common, where the chloride or hydride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be achieved using various phosphines, amines, or other coordinating molecules under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium-phosphine or iridium-amine complexes .
Scientific Research Applications
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in hydrogenation reactions, amination of alcohols, and other organic transformations.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Chlorodihydrido[bis(2-diphenylphosphinoethyl)amine]iridium(III)
- Chlorodihydrido[bis(2-dimethylphosphinoethyl)amine]iridium(III)
- Chlorodihydrido[bis(2-diethylphosphinoethyl)amine]iridium(III)
Uniqueness
Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is unique due to the presence of di-i-propylphosphinoethylamine ligands, which provide steric hindrance and electronic properties that enhance its stability and reactivity compared to similar compounds. This makes it particularly effective in catalytic applications where high activity and selectivity are required.
Properties
CAS No. |
791629-96-4 |
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Molecular Formula |
C16H37ClIrNP2+2 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;iridium(3+);chloride |
InChI |
InChI=1S/C16H37NP2.ClH.Ir/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;;/h13-17H,9-12H2,1-8H3;1H;/q;;+3/p-1 |
InChI Key |
YIAQDLBXCLHJRX-UHFFFAOYSA-M |
SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.Cl[IrH2] |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[Cl-].[Ir+3] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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